molecular formula C6H5BrS B15323188 3-Bromo-2-ethenylthiophene CAS No. 141811-50-9

3-Bromo-2-ethenylthiophene

Cat. No.: B15323188
CAS No.: 141811-50-9
M. Wt: 189.07 g/mol
InChI Key: DBKZARIYGFQWMM-UHFFFAOYSA-N
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Description

3-Bromo-2-ethenylthiophene is a brominated thiophene derivative featuring a vinyl (ethenyl) substituent at the 2-position and a bromine atom at the 3-position. The ethenyl group introduces electron-rich characteristics, enhancing conjugation and reactivity in polymerization or cross-coupling reactions, making it valuable for conductive polymers or bioactive molecule synthesis .

Properties

CAS No.

141811-50-9

Molecular Formula

C6H5BrS

Molecular Weight

189.07 g/mol

IUPAC Name

3-bromo-2-ethenylthiophene

InChI

InChI=1S/C6H5BrS/c1-2-6-5(7)3-4-8-6/h2-4H,1H2

InChI Key

DBKZARIYGFQWMM-UHFFFAOYSA-N

Canonical SMILES

C=CC1=C(C=CS1)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-2-ethenylthiophene typically involves the bromination of 2-ethenylthiophene. One common method is the use of bromine in the presence of a catalyst such as iron or aluminum bromide. The reaction is carried out under controlled conditions to ensure selective bromination at the 3-position of the thiophene ring.

Industrial Production Methods: Industrial production of 3-Bromo-2-ethenylthiophene may involve large-scale bromination processes using continuous flow reactors to enhance efficiency and yield. The use of environmentally friendly solvents and catalysts is also considered to minimize the environmental impact.

Types of Reactions:

    Oxidation: 3-Bromo-2-ethenylthiophene can undergo oxidation reactions to form sulfoxides and sulfones. Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reduction of 3-Bromo-2-ethenylthiophene can be achieved using reducing agents such as lithium aluminum hydride, leading to the formation of thiol derivatives.

    Substitution: The bromine atom in 3-Bromo-2-ethenylthiophene can be substituted by various nucleophiles, including amines and thiols, under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Amines, thiols, palladium-catalyzed cross-coupling reactions.

Major Products:

    Oxidation: Sulfoxides, sulfones.

    Reduction: Thiol derivatives.

    Substitution: Amino-thiophenes, thioethers.

Scientific Research Applications

3-Bromo-2-ethenylthiophene has been extensively studied for its applications in various scientific fields:

    Chemistry: It is used as a building block in the synthesis of more complex thiophene derivatives and conjugated polymers.

    Biology: Research has explored its potential as a precursor for biologically active compounds with antimicrobial and anticancer properties.

    Medicine: Derivatives of 3-Bromo-2-ethenylthiophene are investigated for their potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: It is utilized in the production of organic semiconductors, organic light-emitting diodes (OLEDs), and organic field-effect transistors (OFETs).

Mechanism of Action

The mechanism of action of 3-Bromo-2-ethenylthiophene involves its interaction with various molecular targets. In biological systems, it may interact with enzymes and receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways depend on the specific application and the derivative used.

Comparison with Similar Compounds

Structural and Electronic Properties

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Electronic Features
3-Bromo-2-ethenylthiophene -Br (C3), -CH=CH₂ (C2) C₆H₅BrS 189.08* Electron-rich due to ethenyl conjugation
3-Bromo-2-(methoxymethyl)-5-methylthiophene (13b) -Br (C3), -CH₂OCH₃ (C2), -CH₃ (C5) C₈H₁₁BrOS 235.14 Methoxymethyl enhances steric bulk and stability
3-Bromo-2-[2-(4-butylphenyl)ethynyl]thiophene (13) -Br (C3), -C≡C-C₆H₄-C₄H₉ (C2) C₁₆H₁₅BrS 319.26 Ethynyl group enables π-conjugation for optoelectronics
1-(3-Bromo-2-thienyl)ethanone -Br (C3), -COCH₃ (C2) C₆H₅BrOS 205.07 Ketone group directs electrophilic substitution
3-Bromo-2,2'-dithienylmethane (21) -Br (C3), -CH₂-(thiophene) (C2) C₉H₇BrS₂ 259.22 Extended conjugation via dithienyl structure

*Calculated based on substituent addition to 3-bromothiophene (163.04 g/mol, ).

Physical Properties

Property 3-Bromothiophene 3-Bromo-2-ethenylthiophene* 3-Bromo-2,2'-dithienylmethane
Boiling Point (°C) 149–152 ~200 (estimated) 95–97 (0.1 mm Hg)
Density (g/cm³) 1.701 ~1.3 (estimated) Not reported
Solubility Organic solvents Likely similar Ether, CH₂Cl₂

*Estimates based on substituent contributions.

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